Isotridecyl methacrylate

Glass transition temperature Flexibilizing monomer Homopolymer Tg

Isotridecyl methacrylate (ITMA, C17H32O2, MW 268.4 g/mol) is a hydrophobic, monofunctional methacrylate monomer bearing a branched C13 alkyl chain derived from isotridecanol. It is classified within the long-chain alkyl methacrylate family and is primarily valued as a flexibilizing and internal plasticizing comonomer.

Molecular Formula C17H32O2
Molecular Weight 268.4 g/mol
CAS No. 94247-05-9
Cat. No. B12644831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotridecyl methacrylate
CAS94247-05-9
Molecular FormulaC17H32O2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCCCCCOC(=O)C(=C)C
InChIInChI=1S/C17H32O2/c1-15(2)13-11-9-7-5-6-8-10-12-14-19-17(18)16(3)4/h15H,3,5-14H2,1-2,4H3
InChIKeyXWQPYRZLNKQZFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isotridecyl Methacrylate (CAS 94247-05-9): Technical Baseline for Scientific Procurement Decisions


Isotridecyl methacrylate (ITMA, C17H32O2, MW 268.4 g/mol) is a hydrophobic, monofunctional methacrylate monomer bearing a branched C13 alkyl chain derived from isotridecanol [1]. It is classified within the long-chain alkyl methacrylate family and is primarily valued as a flexibilizing and internal plasticizing comonomer. The homopolymer exhibits a glass transition temperature (Tg) of −46 °C [2], placing it in an intermediate flexibility range among commercial alkyl methacrylates. ITMA is characterized by high hydrophobicity (LogP 5.27) , a density of 0.871 g/cm³, a boiling point of 334.8 °C at 760 mmHg, and a refractive index of 1.446 . Commercial grades such as Bisomer® C13MA offer >99.0% polymerizable monomer content with MEHQ inhibitor at 75–125 ppm [3].

Why Isotridecyl Methacrylate Cannot Be Swapped with Other Alkyl Methacrylates Without Reformulation Risk


Alkyl methacrylates are not interchangeable drop-in monomers because the length and architecture (linear vs. branched) of the alkyl side chain directly govern the homopolymer Tg, hydrophobicity, melt rheology, and reactivity ratios in copolymerization [1]. Replacing isotridecyl methacrylate (C13, branched) with a shorter-chain analog such as isodecyl methacrylate (IDMA, C10, branched) raises the homopolymer Tg from −46 °C to −30 °C, yielding a stiffer, less-flexible copolymer [2][3]. Conversely, substituting with lauryl methacrylate (LMA, C12, linear) depresses the homopolymer Tg to −53 °C (or as low as −65 °C), producing a markedly softer material with reduced mechanical integrity at ambient temperature [4]. The branched C13 architecture also imparts a distinctive combination of low viscosity and low polymerization shrinkage that neither linear C12 analogs nor longer C18 stearyl methacrylate can replicate [1][5]. Furthermore, C13MA's reactivity ratio with glycidyl methacrylate (rC13MA = 0.65 vs. rGMA = 1.17) differs from other alkyl methacrylates, meaning that a simple molecular-weight-equivalent substitution will alter comonomer incorporation rates and copolymer sequence distribution [2].

Quantitative Differentiation Evidence for Isotridecyl Methacrylate Against Closest Analogs


Intermediate Homopolymer Tg (–46 °C) Delivers a Flexibility Balance Unavailable from IDMA or LMA

Isotridecyl methacrylate homopolymer exhibits a Tg of −46 °C, as determined by DSC on poly(tridecyl methacrylate) homopolymers [1]. This is 16 °C lower (i.e., more flexible) than isodecyl methacrylate (IDMA) homopolymer, which has a reported Tg of −30 °C [2], and 7 °C higher (i.e., firmer) than lauryl methacrylate (LMA) homopolymer, which has a measured Tg of −53 °C [3] (with an alternative supplier value of −65 °C ). ITMA therefore occupies a distinct intermediate flexibility window that neither the C10-branched IDMA nor the C12-linear LMA can access.

Glass transition temperature Flexibilizing monomer Homopolymer Tg

Certified 76% Biorenewable Carbon Content Offers Quantifiable Sustainability Advantage over IBOMA and Fossil-Based Analogs

The VISIOMER® Terra C13-MA grade of isotridecyl methacrylate carries a certified bio‑carbon content of 76%, determined according to ASTM D6866 . In the same product portfolio, isobornyl methacrylate (IBOMA) contains 72% bio‑carbon, while conventional fossil‑derived alkyl methacrylates (e.g., standard IDMA, LMA, EHMA) contain 0% renewable carbon . C13MA therefore provides a 4 percentage‑point higher renewable carbon fraction than the next‑closest bio‑based rigid monomer IBOMA, and a 76 percentage‑point advantage over any fully petrochemical methacrylate.

Bio-based monomer Renewable carbon content Sustainability certification

Copolymerization Reactivity Ratio rC13MA = 0.65 with GMA Enables Predictable Gradient and Statistical Copolymer Architecture

In nitroxide‑mediated copolymerization with glycidyl methacrylate (GMA) at 90 °C in 50 wt% dioxane, the reactivity ratios were determined as rGMA = 1.17 ± 0.09 and rC13MA = 0.65 ± 0.09 [1]. Since rC13MA < 1 and rGMA > 1, C13MA is incorporated more slowly into the propagating chain than GMA, leading to a spontaneous gradient composition drift unless controlled by semi‑batch monomer feeding. This quantitatively defined kinetic parameter allows formulators to predict copolymer composition drift using the Mayo‑Lewis equation, which is not possible with uncharacterized alkyl methacrylate blends.

Reactivity ratio Copolymerization kinetics Glycidyl methacrylate Nitroxide-mediated polymerization

High LogP of 5.27 Confirms Superior Hydrophobicity Over Shorter-Chain Methacrylates for Water-Resistant Polymer Design

Isotridecyl methacrylate has a measured/calculated octanol-water partition coefficient LogP of 5.27 . For comparison, methyl methacrylate (MMA, C1) has LogP ≈ 1.38 [1]. The approximately 10,000‑fold higher lipophilicity of ITMA versus MMA directly translates to substantially lower water uptake in copolymers. Furthermore, the contact angle of water on poly(alkyl methacrylate) surfaces reaches a maximum at intermediate alkyl chain lengths (C10–C14 range), with the branched phytanyl (C20 branched) group exhibiting a distinct surface energy profile from linear chains of equivalent carbon number [2]. ITMA's branched C13 structure places it near this hydrophobicity maximum while providing the low‑Tg flexibility described in Evidence Item 1 [3].

Hydrophobicity Octanol-water partition coefficient Water resistance LogP

Commercially Specified Monomer Purity >99.0% with Controlled MEHQ Inhibitor Level Ensures Reproducible Polymerization Kinetics

The Bisomer® C13MA commercial grade of isotridecyl methacrylate is specified with total polymerizable monomer content >99.0% (mass) and MEHQ inhibitor content controlled within a tight range of 75–125 ppm [1]. While the purity specification itself is a standard quality parameter rather than a differentiating structural property, the narrow inhibitor range is critical because MEHQ concentration directly affects induction period and polymerization rate in free‑radical systems [2]. In contrast, many generic alkyl methacrylate grades exhibit wider inhibitor variability (e.g., 50–200 ppm MEHQ), which can introduce batch-to-batch inconsistency in gel time and exotherm profile [2].

Monomer purity MEHQ inhibitor Polymerization reproducibility Quality specification

Highest-Value Application Scenarios for Isotridecyl Methacrylate Based on Evidence‑Backed Differentiation


Anaerobic Adhesives and Vacuum Impregnation Sealants Requiring Controlled Flexibility and Low Shrinkage

ITMA's intermediate Tg (−46 °C) and low polymerization shrinkage make it a preferred flexibilizing comonomer in anaerobic adhesives for threadlocking and retaining compounds, as well as in vacuum impregnation sealants for porosity sealing of cast metal components. The branched C13 chain provides plasticization without exuding, while the high monomer purity (>99.0%) ensures consistent cure kinetics in two‑part systems [1]. Compared with formulations based on LMA (Tg −53 °C), ITMA‑containing adhesives retain higher cohesive strength at elevated service temperatures.

High-Solids Automotive and Industrial Coatings with Quantifiable Renewable Carbon Content

In high‑solids acrylic polyol resins for automotive OEM and industrial coatings, ITMA (as VISIOMER® Terra C13‑MA) simultaneously delivers the required low‑Tg flexibility for chip resistance and a certified 76% bio‑carbon content for sustainability reporting. This dual functionality eliminates the need to blend a separate bio‑based monomer with a flexibilizing monomer, simplifying formulation and procurement . The reactivity ratio data (rC13MA = 0.65 with GMA) further supports the design of epoxy‑functional acrylic resins with tunable crosslink density [2].

Copolymer Design for Epoxy‑Functional Polymers with Predictable Microphase Separation

The well‑characterized reactivity ratios of C13MA with glycidyl methacrylate (rC13MA = 0.65, rGMA = 1.17) enable the rational synthesis of gradient and statistical copolymers via nitroxide‑mediated polymerization. Statistical copolymers with fGMA = 0.5–0.8 exhibit two Tgs in the range of −53 to 11 °C, indicating microphase separation that can be exploited for self‑reinforcing thermoplastic elastomers or toughened epoxy thermosets [2]. This level of architectural control is not achievable with uncharacterized alkyl methacrylate mixtures.

Hydrophobic Modification of Waterborne Polymer Dispersions

ITMA's LogP of 5.27, combined with its branched structure that places it near the hydrophobicity maximum of the poly(alkyl methacrylate) series, makes it an efficient hydrophobic comonomer for reducing water sensitivity in waterborne acrylic dispersions and styrene‑acrylic latexes. Incorporating ITMA at low levels (5–15 mol%) can significantly increase the water contact angle of cast films, improving wet adhesion and blister resistance in architectural and protective coatings [3].

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